2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazole derivatives have been synthesized by various methods . For instance, a series of oxazole derivatives were synthesized and checked for PTP-1B inhibitory activity .Molecular Structure Analysis
The molecular structure of oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds .Physical And Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antibacterial potential. For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones exhibited antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli .
- The cyclopropane and oxazole moieties in this compound offer interesting reactivity. Researchers study its reactions, including benzylic substitutions, nucleophilic additions, and ring-opening processes .
Antibacterial Activity
Organic Synthesis and Reaction Mechanisms
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain.
Mode of Action
It can be inferred from related compounds that it may interact with cox enzymes, leading to the inhibition of prostaglandin synthesis . This interaction could potentially result in anti-inflammatory effects.
Biochemical Pathways
Based on the potential cox inhibition, it can be inferred that the compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
Based on the potential cox inhibition, it can be inferred that the compound may have anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-methoxy-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-15-12-8(14)6-4-16-9(10-6)11-7(13)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,14)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAEBLPTNQFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=COC(=N1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-methoxyoxazole-4-carboxamide |
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